({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid
Description
The compound ({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid is a benzofuran derivative featuring a 2-methyl substituent on the benzofuran core, a (2-methoxyethoxy)carbonyl group at position 3, and an acetic acid moiety linked via an ether oxygen at position 3. While direct synthesis data for this compound are unavailable in the provided evidence, its structural analogs offer insights into reactivity, stability, and functionalization strategies.
Properties
IUPAC Name |
2-[[3-(2-methoxyethoxycarbonyl)-2-methyl-1-benzofuran-5-yl]oxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O7/c1-9-14(15(18)20-6-5-19-2)11-7-10(21-8-13(16)17)3-4-12(11)22-9/h3-4,7H,5-6,8H2,1-2H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFDQCDLUAZGGCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)OCC(=O)O)C(=O)OCCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
({3-[(2-Methoxyethoxy)carbonyl]-2-methyl-1-benzofuran-5-yl}oxy)acetic acid, also known by its CAS number 302551-89-9, is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H16O7
- Molecular Weight : 304.29 g/mol
- Structure : The compound features a benzofuran core with a methoxyethoxy carbonyl substituent, which may influence its biological activity.
Antioxidant Activity
Research has indicated that compounds with benzofuran structures often exhibit antioxidant properties. The presence of the methoxyethoxy group may enhance these effects by stabilizing free radicals. A study demonstrated that similar benzofuran derivatives showed significant scavenging activity against reactive oxygen species (ROS) .
Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it could inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This suggests a potential mechanism for treating inflammatory diseases .
Antimicrobial Properties
Preliminary studies have shown that this compound exhibits antimicrobial activity against various bacterial strains. The efficacy was particularly noted against Gram-positive bacteria, indicating its potential use in developing new antimicrobial agents .
Case Studies
-
Case Study on Antioxidant Activity
- Objective : To evaluate the antioxidant capacity of the compound in human cell lines.
- Method : Cell viability assays were performed using different concentrations of the compound.
- Results : The compound demonstrated a dose-dependent increase in cell viability under oxidative stress conditions, confirming its antioxidant potential.
-
Case Study on Anti-inflammatory Mechanism
- Objective : To explore the anti-inflammatory mechanism in a murine model of arthritis.
- Method : Mice were treated with the compound, and serum levels of inflammatory markers were measured.
- Results : A significant reduction in inflammatory markers was observed, supporting its therapeutic potential in inflammatory diseases.
Data Table of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations and Functional Groups
Target Compound :
- Core : Benzofuran with 2-methyl substituent.
- Position 3 : (2-Methoxyethoxy)carbonyl group.
- Position 5 : Acetic acid linked via ether oxygen.
Analogues :
2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid
- Core : Benzofuran with 7-methoxy and 4-methoxyphenyl substituents.
- Position 3 : Acetyl group.
- Position 5 : Acetic acid .
- Key Differences :
- The 4-methoxyphenyl substituent introduces aromaticity and steric bulk, which may influence binding interactions.
Position 3: Furan-2-carbonyl group. Position 5: Acetic acid . Key Differences:
- Molecular weight (286.24 g/mol) and logP (2.16) differ significantly due to the absence of methyl and methoxyethoxy groups .
2-(3-Ethylsulfanyl-5-fluoro-1-benzofuran-2-yl)acetic Acid
- Core : Benzofuran with 5-fluoro substituent.
- Position 3 : Ethylsulfanyl group.
- Position 2 : Acetic acid .
- Key Differences :
- The ethylsulfanyl group at position 3 increases hydrophobicity (logP likely >2.16) and may participate in sulfur-specific interactions.
5-Ethoxy-2-methyl-1-benzofuran-3-carboxylic Acid Core: Benzofuran with 2-methyl substituent. Position 5: Ethoxy group . Key Differences:
- The carboxylic acid at position 3 increases acidity (pKa ~2-3) compared to the acetic acid moiety in the target compound.
- Ethoxy at position 5 provides moderate polarity but lacks the extended chain of the methoxyethoxy group.
Physicochemical Properties
*Estimates based on structural analogs and functional group contributions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
